An In-depth Technical Guide to 1-Amino-3-(4-fluorophenoxy)propan-2-ol
An In-depth Technical Guide to 1-Amino-3-(4-fluorophenoxy)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
1-Amino-3-(4-fluorophenoxy)propan-2-ol belongs to the class of aryloxypropanolamines, a structural motif present in numerous pharmacologically active compounds, most notably beta-blockers. The core structure consists of a propan-2-ol backbone with an amino group at the 1-position and a 4-fluorophenoxy ether linkage at the 3-position.
The strategic incorporation of a fluorine atom on the phenyl ring is a common strategy in modern drug design.[1] Fluorine's high electronegativity and small size can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The amino alcohol functionality is crucial for forming hydrogen bonds and ionic interactions with receptors and enzymes, making this class of compounds versatile scaffolds in drug discovery.[2][3]
Physicochemical Properties
The predicted physicochemical properties of 1-Amino-3-(4-fluorophenoxy)propan-2-ol are summarized in the table below. These values are computationally derived and provide a basis for understanding the compound's behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C9H12FNO2 | PubChem[4] |
| Molecular Weight | 185.2 g/mol | PubChem[4] |
| Monoisotopic Mass | 185.0852 Da | PubChem[4] |
| XlogP (predicted) | 0.4 | PubChem[4] |
| Hydrogen Bond Donors | 2 | Inferred from structure |
| Hydrogen Bond Acceptors | 3 | Inferred from structure |
| Predicted pKa (amine) | ~9.5 | Inferred from similar amines |
| Predicted pKa (hydroxyl) | ~14 | Inferred from similar alcohols |
Synthesis and Manufacturing
A validated synthetic protocol for 1-Amino-3-(4-fluorophenoxy)propan-2-ol is not widely published. However, a plausible and efficient synthesis can be designed based on established organic chemistry principles, particularly the reaction of an epoxide with an amine. A common route involves the following steps:
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Epoxide Formation: Reaction of 4-fluorophenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 1-(4-fluorophenoxy)-2,3-epoxypropane.
-
Ring-Opening: Nucleophilic attack of ammonia or a protected amine equivalent on the epoxide ring, leading to the formation of the desired amino alcohol. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Caption: Proposed two-step synthesis of 1-Amino-3-(4-fluorophenoxy)propan-2-ol.
Analytical Characterization
The identity and purity of 1-Amino-3-(4-fluorophenoxy)propan-2-ol would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected proton and carbon environments and their connectivities. ¹⁹F NMR would be used to confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns could further elucidate the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the O-H and N-H stretches of the alcohol and amine, and the C-O-C stretch of the ether.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound and for quantitative analysis.
Exemplary HPLC Protocol for Purity Analysis
This protocol is adapted from methods used for similar small amine-containing molecules.[5]
Objective: To determine the purity of a sample of 1-Amino-3-(4-fluorophenoxy)propan-2-ol.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 270 nm
Procedure:
-
Prepare a stock solution of the sample in the mobile phase (initial conditions) at a concentration of 1 mg/mL.
-
Inject the sample onto the equilibrated HPLC system.
-
Monitor the chromatogram and integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Applications in Drug Discovery and Research
The 1-amino-3-aryloxypropan-2-ol scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. This makes 1-Amino-3-(4-fluorophenoxy)propan-2-ol a valuable starting point for library synthesis and lead optimization in various therapeutic areas.
-
Cardiovascular Drugs: The structural similarity to beta-blockers suggests potential activity at adrenergic receptors.
-
Central Nervous System (CNS) Agents: The ability of the fluorophenoxy moiety to cross the blood-brain barrier could enable applications in developing treatments for neurological disorders.
-
Antimicrobial and Antiviral Agents: Amino alcohols and their derivatives have shown promise as antimicrobial and antiviral agents.[2] The specific mechanism of action would involve interactions with microbial or viral proteins.[2]
Potential Mechanism of Action and Signaling Pathways
Given its structural features, 1-Amino-3-(4-fluorophenoxy)propan-2-ol could potentially interact with G-protein coupled receptors (GPCRs), a large family of receptors that includes adrenergic receptors. The interaction would likely involve the protonated amine forming an ionic bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket, while the hydroxyl group and the ether oxygen could act as hydrogen bond donors and acceptors.
Caption: Hypothetical signaling pathway for 1-Amino-3-(4-fluorophenoxy)propan-2-ol.
Safety and Handling
Specific toxicity data for 1-Amino-3-(4-fluorophenoxy)propan-2-ol is not available. However, based on the general properties of amino alcohols, the compound should be handled with care.[6][7] It is likely to be a skin and eye irritant and may be harmful if ingested.[6]
Standard Laboratory Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
1-Amino-3-(4-fluorophenoxy)propan-2-ol is a compound with significant potential in pharmaceutical research due to its privileged aryloxypropanolamine scaffold and the strategic inclusion of a fluorine atom. While detailed experimental data for this specific molecule is sparse, its properties and potential applications can be inferred from the extensive knowledge base of structurally related compounds. Further investigation into its synthesis, biological activity, and safety profile is warranted to fully explore its therapeutic potential.
References
-
PubChem. 1-amino-3-(4-fluorophenoxy)propan-2-ol. Available from: [Link]
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PubChem. 1-Amino-3-(aminooxy)propan-2-ol. Available from: [Link]
-
PubChem. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Available from: [Link]
-
PubMed. Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. Available from: [Link]
-
OSHA. 1-Amino-2-propanol. Available from: [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
- Google Patents. Novel pharmaceutical preparations comprising 1-phenoxy-3-amino-propanol-2.
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. Available from: [Link]
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LookChem. Cas 78-96-6,Amino-2-propanol. Available from: [Link]
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Inxight Drugs. 1-AMINO-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL. Available from: [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link]
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